molecular formula C17H15Cl3N2O B4790754 1-(4-chlorophenyl)-4-(2,3-dichlorobenzoyl)piperazine

1-(4-chlorophenyl)-4-(2,3-dichlorobenzoyl)piperazine

Cat. No.: B4790754
M. Wt: 369.7 g/mol
InChI Key: USFIKRYBMGRXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-(2,3-dichlorobenzoyl)piperazine, commonly known as mCPP, is a psychoactive drug that has been studied for its potential therapeutic uses. It belongs to the class of phenylpiperazine compounds and has been found to have various biochemical and physiological effects on the human body.

Mechanism of Action

The mechanism of action of mCPP involves its interaction with the serotonin receptors in the brain. It has been found to act as a partial agonist of the 5-HT1A and 5-HT2C receptors and a full agonist of the 5-HT2A receptor. The activation of these receptors can lead to various biochemical and physiological effects, including changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
Studies have shown that mCPP can induce anxiety, panic attacks, and hallucinations in humans. It has also been found to increase heart rate, blood pressure, and body temperature. The exact biochemical and physiological effects of mCPP are still being studied, and more research is needed to fully understand its mechanism of action.

Advantages and Limitations for Lab Experiments

One advantage of using mCPP in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. However, its psychoactive effects on humans can pose a safety risk, and caution should be taken when handling and administering the compound. In addition, the variability in individual response to mCPP can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of mCPP. One area of research is the development of more selective agonists and antagonists of the serotonin receptors, which could lead to the development of more effective treatments for mood and anxiety disorders. Another direction is the investigation of the role of mCPP in the regulation of appetite and metabolism, as it has been found to affect the activity of the melanocortin system. Further studies are also needed to fully understand the biochemical and physiological effects of mCPP on the human body.
Conclusion:
In conclusion, mCPP is a phenylpiperazine compound that has been studied for its potential therapeutic uses. Its mechanism of action involves the modulation of serotonin receptors in the brain, leading to various biochemical and physiological effects. While it has shown promise in the treatment of mood and anxiety disorders, more research is needed to fully understand its mechanism of action and potential therapeutic uses.

Scientific Research Applications

MCPP has been studied for its potential therapeutic uses in various fields, including psychiatry, neurology, and pharmacology. It has been found to have anxiogenic, antidepressant, and hallucinogenic effects on the human body. Studies have also shown that mCPP can modulate the activity of serotonin receptors, which are involved in the regulation of mood, anxiety, and cognition.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O/c18-12-4-6-13(7-5-12)21-8-10-22(11-9-21)17(23)14-2-1-3-15(19)16(14)20/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFIKRYBMGRXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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